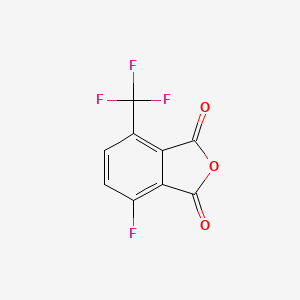
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione is a fluorinated derivative of isobenzofuran-1,3-dione This compound is notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium . This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1,3-dione: The parent compound without the fluorine and trifluoromethyl groups.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A similar compound with a trifluoromethyl group but different structural features.
Uniqueness
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione is unique due to the presence of both a fluorine atom and a trifluoromethyl group. These features contribute to its distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F4O3 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
4-fluoro-7-(trifluoromethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H2F4O3/c10-4-2-1-3(9(11,12)13)5-6(4)8(15)16-7(5)14/h1-2H |
InChI Key |
JBBGVHVGXRFIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















